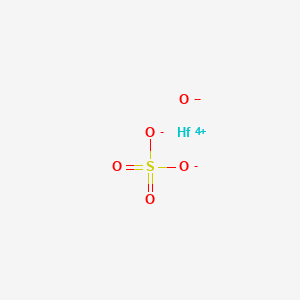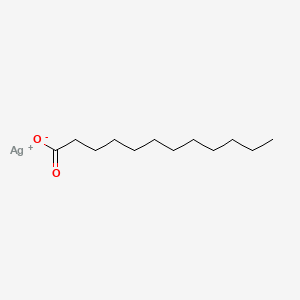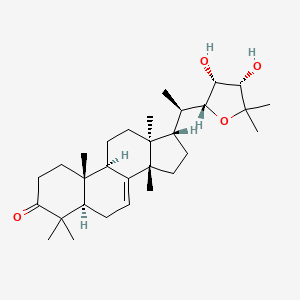
Pigment Green 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is the iron complex of 1-nitroso-2-naphthol and was first reported by Otto Hoffmann in 1885 . This pigment is known for its vibrant green color and is used in various applications, including art materials and industrial products.
Métodos De Preparación
The preparation of Pigment Green 8 involves the synthesis of the iron complex of 1-nitroso-2-naphthol. The process typically includes the following steps:
Synthesis of 1-nitroso-2-naphthol: This compound is synthesized by nitration of 2-naphthol followed by reduction.
Formation of the iron complex: The 1-nitroso-2-naphthol is then reacted with an iron salt, such as iron(II) sulfate, under controlled conditions to form the this compound complex.
Industrial production methods often involve coating processes where the pigment is coated onto a core material like kaolin to enhance its properties .
Análisis De Reacciones Químicas
Pigment Green 8 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the pigment’s structure and color.
Substitution: The nitroso group in the pigment can undergo substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pigment Green 8 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations and as a tracer in analytical chemistry.
Biology: The pigment is used in biological staining techniques to highlight specific structures in cells and tissues.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.
Mecanismo De Acción
The mechanism of action of Pigment Green 8 involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, leading to its characteristic green color. At the molecular level, the iron complex interacts with various substrates, potentially altering their properties. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparación Con Compuestos Similares
Pigment Green 8 can be compared with other green pigments such as:
Phthalocyanine Green: This pigment is derived from phthalocyanine blue by chlorination and is known for its high stability and intensity.
Malachite Green: A traditional pigment used in art, derived from the mineral malachite.
Verdigris: A copper-based pigment known for its historical use in art.
This compound is unique due to its specific chemical structure and the vibrant green color it produces. Its stability and versatility make it a valuable pigment in various applications.
Propiedades
Número CAS |
16143-80-9 |
|---|---|
Fórmula molecular |
C20H12FeN2O4.C10H6NO2.Na |
Peso molecular |
595.322 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)




